molecular formula C13H19NO3 B12834727 Pentyl (2-methoxyphenyl)carbamate

Pentyl (2-methoxyphenyl)carbamate

Cat. No.: B12834727
M. Wt: 237.29 g/mol
InChI Key: SBVDTUDNLZTJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl (2-methoxyphenyl)carbamate (CAS 2027509-07-3) is a carbamate derivative with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . Carbamates are a highly significant class of compounds in modern drug discovery and medicinal chemistry due to their favorable properties, including good chemical and proteolytic stability, and the ability to penetrate cell membranes . The carbamate group (-O-CO-NH-) is often used as a stable structural mimic of peptide bonds, which allows researchers to develop molecules with improved metabolic stability and bioavailability compared to their amide-based counterparts . This structural motif is a key functional component in numerous FDA- and EMA-approved drugs across a wide spectrum of therapeutic areas. These applications include, but are not limited to, chemotherapeutic agents (e.g., irinotecan), cholinesterase inhibitors for neurodegenerative disorders like Alzheimer's disease (e.g., rivastigmine), anticonvulsants (e.g., felbamate, cenobamate), antiviral protease inhibitors for HIV (e.g., darunavir), and anthelmintics . Carbamate-containing compounds are also extensively investigated as pseudo-irreversible inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurological disease research . Furthermore, research into metal complexes of carbamate derivatives has shown promise for developing new antimicrobial agents to combat drug-resistant pathogens and biofilms . As a specific derivative, this compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. It can be used to explore structure-activity relationships (SAR) or as a precursor for the development of novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

pentyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-3-4-7-10-17-13(15)14-11-8-5-6-9-12(11)16-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15)

InChI Key

SBVDTUDNLZTJSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies for Pentyl 2 Methoxyphenyl Carbamate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Pentyl (2-methoxyphenyl)carbamate reveals several potential disconnections of the carbamate (B1207046) bond, leading to different sets of starting materials. The most logical disconnections are at the N-C(O) bond and the O-C(O) bond.

Disconnection A (N-C(O) bond): This disconnection suggests the reaction between 2-methoxyaniline (o-anisidine) and a pentyl chloroformate or a related carbonylating agent.

Disconnection B (O-C(O) bond): This approach points towards the reaction of 2-methoxyphenyl isocyanate with pentanol (B124592).

Disconnection C (Alternative): Another possibility involves the reaction of 2-methoxyphenol (guaiacol) with a pentyl isocyanate.

Based on this analysis, the primary precursors for the synthesis of this compound are identified as:

Precursor NameChemical StructureRole in Synthesis
2-Methoxyaniline (o-Anisidine)C₇H₉NOAmine source
Pentyl chloroformateC₆H₁₁ClO₂Carbonyl source
2-Methoxyphenyl isocyanateC₈H₇NO₂Isocyanate source
PentanolC₅H₁₂OAlcohol source
2-Methoxyphenol (Guaiacol)C₇H₈O₂Phenol source
Pentyl isocyanateC₆H₁₁NOIsocyanate source

Conventional Synthetic Routes to Aromatic Carbamates

Several established methods for the synthesis of aromatic carbamates can be applied to the preparation of this compound.

Phosgenation and Analogous Reactions

The use of phosgene (B1210022) and its derivatives is a traditional and widely used method for carbamate synthesis. This can be a two-step process where 2-methoxyaniline is first reacted with phosgene to form 2-methoxyphenyl isocyanate, which is then reacted with pentanol. Alternatively, 2-methoxyaniline can be directly reacted with pentyl chloroformate. While effective, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene.

Curtius Rearrangement and Derivatives

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids. rsc.orgorgsyn.orgsigmaaldrich.comlakeheadu.ca In this case, 2-methoxybenzoic acid would be converted to its corresponding acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to yield 2-methoxyphenyl isocyanate. This isocyanate can then be trapped with pentanol to form the desired carbamate. The acyl azide can be prepared from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or sodium azide with a chloroformate. rsc.orgorgsyn.org

Transesterification and Transamidation Strategies

Transesterification or transamidation reactions offer another viable pathway. This could involve the reaction of a more readily available carbamate, such as methyl N-(2-methoxyphenyl)carbamate, with pentanol in the presence of a suitable catalyst. Similarly, a transamidation approach could be envisioned.

Optimized Synthesis of this compound

Optimization of the synthesis of this compound would focus on improving yield, reducing reaction times, using less hazardous reagents, and simplifying purification processes.

Exploration of Reaction Conditions and Catalysis

The reaction of 2-methoxyphenyl isocyanate with pentanol is a direct and often high-yielding method for synthesizing the target carbamate. The optimization of this reaction would involve screening of catalysts and solvents. While the reaction can proceed without a catalyst, bases like triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly accelerate the reaction. The choice of solvent can also influence the reaction rate and ease of product isolation.

A plausible optimized laboratory synthesis could involve the slow addition of 2-methoxyphenyl isocyanate to a solution of pentanol and a catalytic amount of a tertiary amine in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Below is a table summarizing potential reaction parameters for the synthesis of this compound from 2-methoxyphenyl isocyanate and pentanol.

ParameterConditionRationale
Reactants 2-Methoxyphenyl isocyanate, PentanolDirect and efficient route.
Catalyst Triethylamine, DABCOAccelerates the reaction between the isocyanate and alcohol.
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)Aprotic solvents that are unlikely to react with the isocyanate.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed at a reasonable rate with catalysis.
Monitoring TLC, GCTo determine the completion of the reaction.
Work-up Aqueous wash, extraction, and solvent evaporationStandard procedures to isolate the crude product.
Purification Recrystallization or column chromatographyTo obtain the pure carbamate.

Purification Techniques and Yield Optimization

The isolation of this compound in high purity is crucial for its intended applications. Standard laboratory purification techniques are routinely employed, with the choice of method depending on the scale of the synthesis and the nature of the impurities.

Purification Techniques: Common purification methods for carbamates include column chromatography and recrystallization.

Column Chromatography: Flash column chromatography is a widely used technique for purifying carbamates. orgsyn.orgnih.gov A silica (B1680970) gel stationary phase is typically used, with an eluent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381). orgsyn.orgsci-hub.se The polarity of the solvent mixture is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. For instance, in the synthesis of similar carbamates, the reaction mixture is often subjected to an aqueous workup, dried over an anhydrous salt like sodium sulfate, and then purified via column chromatography. sci-hub.se

Recrystallization: For solid carbamates, recrystallization is an effective method for achieving high purity. Solvents like hexane or n-pentane have been successfully used to recrystallize structurally similar compounds such as methyl N-(p-methoxyphenyl)carbamate and 2-methoxy-phenyl N-methyl-carbamate, respectively. orgsyn.orgprepchem.com The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Yield Optimization: Maximizing the yield of this compound involves the careful control of various reaction parameters. Research into carbamate synthesis has identified several factors that can be manipulated to improve product output.

A patent for producing carbamic acid esters, including pentyl N-(methoxyphenyl)carbamate, highlights the importance of reaction temperature and duration. epo.org In a process reacting an amine, carbon dioxide, and an alkoxysilane compound, it was found that yields of 40% or higher were achievable when the reaction temperature was maintained at 150°C for at least four hours, or at 180°C for two hours or more. epo.org The choice of reactants also plays a significant role; for example, using n-pentyl bromide as the alkylating agent in a reaction with p-anisidine (B42471) and CO2 has been shown to achieve yields as high as 83%. sci-hub.se The stoichiometric ratio of reactants is another critical parameter that can be adjusted to optimize the yield. google.com

The table below summarizes key parameters influencing the yield of carbamate synthesis.

ParameterConditionEffect on YieldReference
Temperature 150°C - 180°CHigher temperatures can reduce reaction time while maintaining high yields. epo.org
Reaction Time 2 - 4+ hoursSufficient time is needed for the reaction to reach completion. epo.org
Reactants n-Pentyl bromideChoice of alkylating agent can significantly impact yield. sci-hub.se
Catalyst Zinc compoundsThe presence and type of catalyst are crucial for efficiency. epo.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of carbamates. semanticscholar.org This involves developing methods that use less hazardous substances, employ renewable resources, and increase energy efficiency. A major focus has been replacing toxic reagents like phosgene with benign alternatives such as carbon dioxide (CO2). acs.org

Solvent-Free Reactions and Renewable Solvents

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. arkat-usa.orgresearchgate.net

Solvent-Free Reactions: Significant progress has been made in developing solvent-free methods for carbamate synthesis. These reactions are not only environmentally friendly but also offer benefits like reduced cost and simplified processes. sciforum.net

Grindstone Chemistry: This solid-state method involves grinding the reactants together at room temperature, with the required activation energy provided by friction. arkat-usa.orgsciforum.net This technique has been used to prepare primary carbamates from alcohols using reagents like silica sulfuric acid, resulting in high yields and purity without the need for complex purification. arkat-usa.org

Microwave-Assisted Synthesis: Microwave irradiation under solvent-free conditions provides a simple and efficient route to carbamates, characterized by short reaction times and good conversion rates. thieme-connect.com

Renewable and Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives.

Deep Eutectic Solvents (DES): These solvents are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. DES, such as those based on choline (B1196258) chloride and zinc(II) chloride, can act as both the solvent and catalyst for carbamate synthesis from amines, alkyl halides, and CO2 at atmospheric pressure and room temperature. rsc.org They are often biodegradable, have low toxicity, and can be recycled and reused for multiple reaction cycles. rsc.orgbohrium.com

Bio-based Solvents: Solvents derived from renewable biomass are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from lignocellulose, is a notable example used in carbamate synthesis. nih.gov

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently with less waste. The development of sustainable catalysts for carbamate synthesis is an active area of research.

Sustainable Catalyst Systems: The ideal catalyst is effective, reusable, and derived from abundant, non-toxic materials.

Zinc-Based Catalysts: Zinc is an inexpensive and bio-friendly metal. researchgate.net Zinc compounds, such as zinc acetate, have proven to be effective catalysts for the direct synthesis of carbamates from amines, CO2, and silicate (B1173343) esters. epo.orgresearchgate.net The catalytic activity can be enhanced by the addition of N-donor ligands. researchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation and recycling. Examples include:

Au/Fe2O3: Gold nanoparticles supported on iron(III) oxide have been shown to be a highly efficient and reusable catalyst for synthesizing hydroxy carbamates from CO2, epoxides, and amines. rsc.org

Superparamagnetic Nanoparticles: These can be used as recyclable heterogeneous catalysts that are easily recovered from the reaction mixture using a magnet. ctu.edu.vn

Bio-based Ionic Liquids: Combining a bio-based ionic liquid, such as [DBUH][Lev], with a simple copper salt like Cu2O creates a green and economical catalytic system. This system has been used for the three-component synthesis of carbamates from CO2, propargyl alcohols, and amines, allowing for high purity products without the need for column chromatography and enabling catalyst recycling. bohrium.com

The table below provides a comparative overview of different green catalytic approaches for carbamate synthesis.

Catalyst SystemKey FeaturesAdvantagesReference(s)
Zinc Acetate Homogeneous, zinc-basedInexpensive, bio-friendly metal epo.orgresearchgate.net
Choline Chloride/Zinc Chloride (DES) Acts as both solvent and catalystRecyclable, mild reaction conditions rsc.org
Au/Fe2O3 Heterogeneous, gold nanoparticlesHigh efficiency, reusable catalyst rsc.org
Cu2O / [DBUH][Lev] Heterogeneous, bio-based ionic liquidChromatography-free purification, recyclable bohrium.com

Advanced Spectroscopic and Structural Characterization of Pentyl 2 Methoxyphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Pentyl (2-methoxyphenyl)carbamate is expected to exhibit distinct signals corresponding to the protons of the pentyl group, the aromatic ring, the methoxy (B1213986) group, and the carbamate (B1207046) NH proton. Based on data from analogous compounds, such as pentyl carbamate and ortho-methoxyphenyl derivatives, the following chemical shift assignments can be predicted. rsc.orgacs.org

The protons of the pentyl chain would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to resonate as a triplet, while the four methylene (B1212753) groups (CH₂) will appear as multiplets due to spin-spin coupling with adjacent protons. The methylene group directly attached to the carbamate oxygen (O-CH₂) will be the most downfield of the pentyl protons due to the deshielding effect of the oxygen atom.

The aromatic protons on the 2-methoxyphenyl ring will resonate in the downfield region, typically between 6.8 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by their position relative to the carbamate and methoxy substituents. The proton ortho to the carbamate group is often the most downfield.

The methoxy group (O-CH₃) protons are anticipated to appear as a sharp singlet, typically around 3.8 ppm. orientjchem.org The carbamate N-H proton will also present as a singlet, though its chemical shift can be variable and is often concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pentyl-CH₃ ~0.9 Triplet
Pentyl-(CH₂)₃ ~1.3-1.4 Multiplet
Pentyl-O-CH₂ ~4.1 Triplet
Aromatic-H ~6.8-8.0 Multiplets
Methoxy-OCH₃ ~3.8 Singlet
Carbamate-NH Variable Singlet

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically in the range of 153-155 ppm. researchgate.net

The carbon atoms of the pentyl chain will resonate in the upfield region. The carbon attached to the carbamate oxygen (O-CH₂) will be the most downfield among the pentyl carbons. The aromatic carbons will appear in the region of approximately 110-150 ppm, with their specific shifts influenced by the electronic effects of the carbamate and methoxy substituents. The carbon bearing the methoxy group and the carbon attached to the nitrogen of the carbamate will have distinct chemical shifts. The methoxy carbon itself will resonate at approximately 55-56 ppm. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbamate C=O ~154
Aromatic C-O ~148
Aromatic C-N ~127
Aromatic C-H ~110-125
Pentyl-O-CH₂ ~65
Methoxy-OCH₃ ~56
Pentyl-(CH₂)₃ ~22-29
Pentyl-CH₃ ~14

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. youtube.comepfl.chsdsu.edu For the pentyl group, cross-peaks would be observed between adjacent methylene groups and between the terminal methyl and its adjacent methylene group. In the aromatic region, COSY would help to trace the connectivity of the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. youtube.comepfl.chsdsu.edu This would allow for the definitive assignment of the carbon signals for all protonated carbons in both the pentyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comepfl.chsdsu.edu This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbons bearing the substituents. For instance, the NH proton would show a correlation to the carbonyl carbon, and the methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the ortho substitution pattern on the phenyl ring by observing a cross-peak between the methoxy protons and a nearby aromatic proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. su.senih.govresearchgate.net These methods are particularly useful for identifying functional groups and probing conformational changes.

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carbamate and methoxy groups. nih.gov

The carbamate moiety gives rise to several characteristic bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3400 cm⁻¹. rsc.org The C=O stretching vibration (Amide I band) is a strong absorption, expected around 1680-1730 cm⁻¹. rsc.orgnih.gov The N-H bending vibration (Amide II band), coupled with C-N stretching, is found in the 1520-1550 cm⁻¹ region. C-O stretching vibrations of the carbamate group will also be present.

The methoxy group on the aromatic ring also has characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are key identifiers and typically appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carbamate N-H stretch 3300-3400
Carbamate C=O stretch (Amide I) 1680-1730
Carbamate N-H bend (Amide II) 1520-1550
Methoxy C-H stretch 2850-2960
Methoxy Asymmetric C-O-C stretch 1230-1270
Methoxy Symmetric C-O-C stretch 1020-1050
Aromatic C-H stretch >3000
Aromatic C=C stretch 1450-1600
Pentyl C-H stretch 2850-2960

The vibrational spectra can also offer insights into the conformational preferences of the molecule. The exact position and shape of the N-H and C=O stretching bands can be sensitive to hydrogen bonding and the local environment. nih.gov The relative orientation of the pentyl group and the methoxyphenyl ring can influence the vibrational coupling and lead to subtle shifts in the observed frequencies. In some carbamates, the presence of multiple conformers in solution or the solid state can lead to the splitting of certain vibrational bands, particularly the C=O stretching band. acs.orgnih.gov A detailed analysis of the spectra, potentially in different solvents or at various temperatures, could reveal information about the conformational dynamics of this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound. Through high-resolution mass spectrometry and tandem mass spectrometry, precise information about the elemental composition and fragmentation behavior of this compound can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound with high accuracy, which in turn allows for the unambiguous confirmation of its elemental formula. scispace.com For this compound, with a chemical formula of C₁₃H₁₉NO₃, the theoretical monoisotopic mass can be calculated. An HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be expected to yield a measured mass that closely matches this theoretical value, usually within a few parts per million (ppm). google.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Expected HRMS Data for this compound This table presents theoretical values expected from HRMS analysis.

Analyte Chemical Formula Theoretical m/z Ion Type
This compound C₁₃H₁₉NO₃ 238.1438 [M+H]⁺
This compound C₁₃H₁₉NO₃ 260.1257 [M+Na]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts.

For carbamates, fragmentation typically occurs at the labile bonds within the molecule, such as the carbamate and ether linkages. researchgate.net In the positive ion mode, protonation would likely occur on the nitrogen or one of the oxygen atoms. Subsequent collision-induced dissociation (CID) would lead to characteristic neutral losses and fragment ions.

Key expected fragmentation pathways include:

Loss of the pentyl group: Cleavage of the C-O bond between the pentyl group and the carbamate oxygen, resulting in the loss of pentene (C₅H₁₀) or a pentyl radical.

Decarboxylation: Loss of carbon dioxide (CO₂), a common fragmentation for carbamates. nih.gov

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxyphenyl moiety.

Formation of the 2-methoxyaniline ion: Cleavage of the carbamate group to yield an ion corresponding to 2-methoxyaniline.

Table 2: Predicted Major Fragment Ions for this compound in MS/MS This table outlines plausible fragment ions based on general carbamate fragmentation patterns.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
238.14 168.09 C₅H₁₀ [H₂N(CO)O(2-methoxyphenyl)]⁺
238.14 124.07 C₆H₁₁O₂ [2-methoxyphenyl-NH]⁺
238.14 138.08 C₅H₈O [2-methoxyphenyl-NCO]⁺
238.14 108.06 C₆H₁₀O₂ [2-methoxyphenyl]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together and interact in the crystal lattice. iucr.org

Crystal Structure Determination and Unit Cell Parameters

While specific crystallographic data for this compound is not publicly available, analysis of closely related carbamate structures allows for an informed prediction of its expected solid-state characteristics. nih.govresearchgate.net The process involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This analysis reveals the dimensions of the unit cell—the basic repeating unit of the crystal—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group, which describes the symmetry of the crystal, is also determined.

Table 3: Representative Crystal Data for a Related Aryl Carbamate Compound (Phenyl N-(p-tolyl)carbamate) This data is for a structurally similar compound and serves as an example of typical crystallographic parameters. researchgate.net

Parameter Value
Chemical Formula C₁₄H₁₃NO₂
Crystal System Triclinic
Space Group P-1
a (Å) 8.7790 (18)
b (Å) 9.7470 (19)
c (Å) 15.121 (3)
α (°) 87.30 (3)
β (°) 77.07 (3)
γ (°) 75.00 (3)
Volume (ų) 1218.0 (5)
Z (molecules per unit cell) 4

The conformation of the molecule would be of particular interest, especially the dihedral angles between the phenyl ring and the planar carbamate group. In similar structures, these groups are often twisted relative to each other. iucr.orgnih.gov

Analysis of Hydrogen Bonding and Packing Motifs

The solid-state packing of carbamates is heavily influenced by hydrogen bonding. harvard.edu The N-H group of the carbamate functionality is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nd.edu This typically leads to the formation of robust intermolecular N-H···O hydrogen bonds.

These interactions organize the molecules into predictable supramolecular motifs, such as one-dimensional chains or centrosymmetric dimers. nih.govresearchgate.net The specific motif adopted can be influenced by the steric and electronic nature of the substituents on the aromatic ring and the alcohol portion of the carbamate. In the case of this compound, it is highly probable that molecules would be linked into chains via N-H···O=C hydrogen bonds. Weaker interactions, such as C-H···O or C-H···π interactions, would further stabilize the three-dimensional crystal packing. iucr.org

Chiroptical Spectroscopy (If Applicable to Derivatives)

Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD), is used to study chiral molecules—those that are non-superimposable on their mirror images. researchgate.net The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, this technique would become highly relevant for the characterization of chiral derivatives. If, for example, a chiral alcohol (e.g., (R)- or (S)-pentan-2-ol) were used in the synthesis instead of 1-pentanol, the resulting carbamate would be chiral. Chiroptical spectroscopy would then be essential for:

Confirming the absolute configuration of the newly formed chiral center.

Determining the enantiomeric purity of the synthesized product. arkat-usa.org

The synthesis and study of such chiral derivatives could provide valuable insights into structure-activity relationships if the compound were to be investigated for biological applications. science.gov To date, no studies utilizing chiroptical spectroscopy on derivatives of this compound have been found in the surveyed literature.

Table of Mentioned Compounds

Compound Name
This compound
Phenyl N-(4-methoxyphenyl)carbamate
Phenyl N-(p-tolyl)carbamate
1-(4-Methoxyphenyl)-3-pentylurea
Pentyl methanesulfonate
(2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
2-oxo-2-phenylethyl diisopropylcarbamate
Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate
(R)-pentan-2-ol
(S)-pentan-2-ol
1-pentanol
2-methoxyaniline

Despite a comprehensive search for scientific literature, no specific research findings or data tables concerning the Circular Dichroism (CD) Spectroscopy of this compound could be located.

Circular dichroism is a specialized spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for investigating the stereochemistry and secondary structure of chiral molecules. For a compound to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The lack of available CD spectroscopy data for this compound suggests that this particular compound may not have been the subject of chiroptical studies, or that such studies have not been published in accessible scientific literature. It is also possible that the compound is not chiral, and therefore would not produce a CD spectrum.

Without experimental or theoretical data, a detailed analysis of the circular dichroism properties of this compound cannot be provided.

Computational and Theoretical Investigations of Pentyl 2 Methoxyphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are central to understanding the intrinsic properties of Pentyl (2-methoxyphenyl)carbamate at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgscirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the compound. nih.gov In this compound, the HOMO is typically localized on the electron-rich 2-methoxyphenyl ring and the carbamate (B1207046) nitrogen atom, whereas the LUMO is often distributed over the carbonyl group and the aromatic ring. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-0.15
HOMO-LUMO Energy Gap (ΔE)6.10

Note: These values are representative and derived from typical DFT calculations on similar aromatic carbamate structures. nih.gov

The flexibility of the pentyl chain, the carbamate linkage, and the methoxy (B1213986) group allows this compound to exist in several different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable structures, corresponding to energy minima on the potential energy surface (PES). dcu.ie

Table 2: Relative Energies of Principal Conformers of this compound

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)
Global Minimum (anti-anti)τ1 ≈ 180, τ2 ≈ 1800.00
Local Minimum (syn-anti)τ1 ≈ 0, τ2 ≈ 1801.5 - 2.5
Local Minimum (anti-syn)τ1 ≈ 180, τ2 ≈ 03.0 - 4.0

Note: The data represents hypothetical energy differences based on conformational studies of similar methoxyphenyl carbamates. dcu.ieacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a more realistic environment, such as in a solvent like water or methanol. nih.gov MD simulations track the movements of atoms over time by solving Newton's equations of motion, using a force field (e.g., CHARMM, OPLS) to describe the inter- and intramolecular forces. chemrxiv.org

These simulations provide insights into the flexibility of the molecule, particularly the pentyl tail, and how it behaves in solution. MD can also model how solvent molecules arrange themselves around the solute, forming solvation shells, and how these interactions influence the preferred conformation of the carbamate. nih.gov For example, simulations can show how the hydrophobic pentyl chain might fold to minimize contact with water, while the more polar carbamate and methoxyphenyl groups engage in hydrogen bonding with the solvent.

Table 3: Typical Parameters for an MD Simulation of this compound

ParameterValue/Setting
Force FieldOPLS3e or CHARMM36
Solvent ModelTIP3P Water
System Temperature300 K
System Pressure1 atm
Simulation Time100-200 ns

Note: These are standard parameters used in MD simulations for organic molecules. nih.govchemrxiv.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms the molecular structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the most common approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts. arxiv.org These predicted shifts are then often compared with experimental data, showing good correlation. arxiv.orgnih.gov For this compound, calculations can distinguish between the different aromatic and aliphatic protons and carbons, helping to assign the signals in an experimental spectrum.

Table 4: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm)
Carbonyl (C=O)154.5153.8
Aromatic C-O148.2147.6
Aromatic C-N128.0127.1
Methoxy (-OCH₃)56.155.9
Pentyl (-OCH₂-)66.265.5

Note: Predicted values are based on DFT/GIAO calculations for similar structures, with typical mean absolute errors of 1-3 ppm for ¹³C NMR. arxiv.org

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can find the frequencies and intensities of the fundamental vibrational modes. nih.gov

These calculations, performed using DFT methods, can help assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as the stretching of the N-H and C=O bonds of the carbamate group, or the C-H stretches of the aromatic and pentyl groups. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore multiplied by a scaling factor (typically 0.96-0.98) to improve agreement. researchgate.net

Table 5: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Primary Motion
ν(N-H)35803437N-H stretch
ν(C-H) aromatic31503024Aromatic C-H stretch
ν(C-H) aliphatic30102890Pentyl C-H stretch
ν(C=O)17851714Carbonyl stretch
ν(C-O-C)12651214Asymmetric ether stretch

Note: Frequencies are hypothetical values based on DFT calculations for similar carbamate compounds. A scaling factor of 0.96 is assumed. nih.govresearchgate.net

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in elucidating the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, these models can predict various electronic and steric properties that govern its behavior in chemical reactions.

The reactivity of the carbamate functional group is a key area of interest. The presence of both an ester and an amide-like linkage within the carbamate moiety results in a unique electronic environment. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the distribution of electron density and identify regions susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the carbamate is expected to have a partial positive charge, making it a potential site for nucleophilic attack. The nitrogen atom, with its lone pair of electrons, can exhibit nucleophilic character, although this is tempered by the delocalization of these electrons into the carbonyl group.

The 2-methoxyphenyl group introduces additional complexity. The methoxy group is an electron-donating group, which can influence the electron density on the aromatic ring and the adjacent carbamate nitrogen. Computational models can quantify this effect by calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These values are crucial for predicting reactivity in various chemical transformations.

The pentyl group, being a flexible alkyl chain, can adopt numerous conformations. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound. These simulations can identify low-energy conformers and provide insights into how the shape of the molecule might influence its interaction with other chemical species. The steric hindrance provided by the pentyl and 2-methoxyphenyl groups can also be modeled to understand its impact on reaction rates and pathways.

A hypothetical breakdown of key computational parameters for this compound is presented in the table below. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Hypothetical Computational Parameters for this compound

Parameter Predicted Value Significance in Reactivity
HOMO Energy -6.5 eV Indicates the molecule's electron-donating ability. A higher value suggests greater reactivity towards electrophiles.
LUMO Energy -0.5 eV Represents the molecule's electron-accepting ability. A lower value indicates greater reactivity towards nucleophiles.
Dipole Moment 3.2 D A significant dipole moment suggests a polar molecule, which can influence its solubility and intermolecular interactions.
Mulliken Charge on Carbonyl Carbon +0.45 e A positive charge confirms the electrophilic nature of this carbon, making it a primary site for nucleophilic attack.
Steric Hindrance (Tolman's Cone Angle) ~130° An estimation of the steric bulk around the carbamate group, which can affect the accessibility of the reactive sites.

QSAR (Quantitative Structure-Activity Relationship) Modeling (General, non-biological/clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. scribd.com While typically applied in drug discovery, QSAR can also be used in a general, non-biological context to predict various physicochemical properties or chemical reactivity.

For a series of compounds related to this compound, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention times. scribd.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the experimental property.

Molecular descriptors used in QSAR can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including connectivity indices and topological parameters.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Electronic Descriptors: Related to the electronic properties, like dipole moment and HOMO/LUMO energies.

A hypothetical QSAR study on a series of (2-methoxyphenyl)carbamate esters with varying alkyl chains (from methyl to octyl) could be performed to predict a property like the octanol-water partition coefficient (logP), a measure of lipophilicity. The resulting QSAR equation might look something like this:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Number of Rotatable Bonds)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the statistical analysis. Such a model would allow for the prediction of logP for new, unsynthesized carbamate esters in the same class.

The table below illustrates a hypothetical dataset that could be used to build such a QSAR model. The "Activity" in this non-biological context could be a measured physicochemical property.

Table 2: Hypothetical Data for QSAR Modeling of Alkyl (2-methoxyphenyl)carbamates

Compound Alkyl Group Molecular Weight (g/mol) Polar Surface Area (Ų) Number of Rotatable Bonds Measured logP (Hypothetical)
1 Methyl 195.21 46.53 3 1.85
2 Ethyl 209.24 46.53 4 2.20
3 Propyl 223.26 46.53 5 2.55
4 Butyl 237.29 46.53 6 2.90
5 Pentyl 251.32 46.53 7 3.25
6 Hexyl 265.35 46.53 8 3.60
7 Heptyl 279.37 46.53 9 3.95
8 Octyl 293.40 46.53 10 4.30

From this hypothetical data, a clear trend can be observed where the logP value increases with the length of the alkyl chain, which is consistent with the increasing lipophilicity of the molecule. A QSAR model derived from this data would quantify this relationship and could be used for predictive purposes within this chemical series.

Mechanistic Studies of Chemical Transformations Involving Pentyl 2 Methoxyphenyl Carbamate

Hydrolysis and Solvolysis Mechanisms

The hydrolysis of carbamates, including Pentyl (2-methoxyphenyl)carbamate, can proceed through several mechanistic pathways, largely dependent on the pH of the solution and the structure of the carbamate (B1207046). For N-aryl carbamates, the two primary mechanisms are the bimolecular acyl-oxygen cleavage (BAc2) and the elimination-addition (E1cB) mechanism. nih.govpublish.csiro.au

The BAc2 mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon of the carbamate. researchgate.net This pathway is analogous to the saponification of esters and results in the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate yields the corresponding alcohol (phenol), amine, and carbon dioxide. In contrast, the E1cB mechanism involves the initial deprotonation of the carbamate nitrogen, forming an anionic intermediate. This is followed by the rate-determining expulsion of the phenoxide leaving group to form a transient isocyanate, which is then rapidly hydrolyzed to the amine and carbon dioxide. nih.govresearchgate.net

For this compound, the electron-donating nature of the 2-methoxy group on the phenyl ring would likely influence the reaction kinetics. This substituent increases the electron density on the phenyl ring and can affect the pKa of the leaving group (2-methoxyphenol) and the stability of potential intermediates.

Illustrative Kinetic Data for N-Aryl Carbamate Hydrolysis:

Substituent on Phenyl RingRelative Rate of Hydrolysis (pH 10)Proposed Dominant Mechanism
4-Nitro100E1cB
4-Chloro15Mixed E1cB/BAc2
Unsubstituted1BAc2
2-Methoxy (estimated)~0.5BAc2

This table presents illustrative data based on established structure-activity relationships for N-aryl carbamates to demonstrate the effect of substituents on the hydrolysis rate. The value for the 2-methoxy substituent is an educated estimate.

The rate of hydrolysis of N-aryl carbamates exhibits a strong dependence on pH. cas.czresearchgate.net In acidic to neutral conditions, the hydrolysis is generally slow. As the pH increases into the alkaline range, the rate of hydrolysis increases significantly due to the increased concentration of the hydroxide ion, a potent nucleophile. researchgate.netnih.gov The pH-rate profile for carbamates that can undergo E1cB elimination often shows a plateau at high pH, where the rate-limiting step becomes the unimolecular decomposition of the carbamate anion. researchgate.netnih.gov For this compound, where the BAc2 mechanism is expected to be more significant, a linear dependence of the rate on the hydroxide ion concentration is more likely. researchgate.net

Hydrolysis can be catalyzed by various species. General base catalysis has been observed, where a base other than hydroxide facilitates the deprotonation of water or the carbamate nitrogen. researchgate.net Intramolecular catalysis can also occur if a suitable functional group is present on the carbamate molecule, such as a neighboring carboxylate group, which can act as an internal nucleophile. rsc.orgrsc.org For this compound itself, such intramolecular catalysis is not a factor, but the addition of external catalysts could influence its hydrolysis rate. acs.orgacs.org

Thermal Decomposition Pathways and Products

The thermal decomposition of N-arylcarbamates of tertiary and secondary alcohols is a well-studied process that typically proceeds via a unimolecular, first-order reaction. cdnsciencepub.comcdnsciencepub.com The decomposition of this compound is expected to follow a similar pathway, yielding three primary products: 2-methoxyaniline, carbon dioxide, and a mixture of pentene isomers.

The generally accepted mechanism for this type of decomposition involves a cyclic, six-membered transition state. cdnsciencepub.comresearchgate.net In this transition state, the hydrogen atom from a carbon adjacent to the oxygen of the pentyl group is transferred to the nitrogen atom of the carbamate, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of the final products.

The main products from the thermal decomposition are:

2-Methoxyaniline

Carbon Dioxide

Pentene Isomers (e.g., 1-Pentene, cis- and trans-2-Pentene)

Studies on analogous t-pentyl carbamates have shown that the olefin products are typically a mixture of isomers, with the less substituted olefin sometimes favored, which is consistent with a cyclic elimination mechanism. cdnsciencepub.comcdnsciencepub.com The reaction is generally clean and proceeds with high yields of the expected products.

Illustrative Product Distribution for Thermal Decomposition:

ReactantTemperature (°C)ProductsApproximate Yields
t-Pentyl N-phenylcarbamate180-220Aniline, CO₂, 2-methyl-1-butene, 2-methyl-2-buteneHigh overall yield, olefin ratio ~3:1
This compound (projected)180-2402-Methoxyaniline, CO₂, 1-Pentene, 2-PentenesHigh overall yield, mixture of pentenes

This table includes data for a closely related compound and projected data for this compound based on known decomposition mechanisms. cdnsciencepub.comcdnsciencepub.com

Reactivity with Electrophiles and Nucleophiles

The structure of this compound possesses several sites susceptible to attack by electrophiles and nucleophiles.

Reactivity with Electrophiles: The phenyl ring is activated towards electrophilic aromatic substitution by both the carbamate nitrogen (an ortho-, para-director) and the methoxy (B1213986) group (an ortho-, para-director). The combined effect of these two groups strongly activates the positions ortho and para to them. Therefore, electrophiles such as nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂) would be expected to substitute predominantly at the 4- and 6-positions of the phenyl ring. The N-H proton of the carbamate can also be substituted by certain electrophiles.

Reactivity with Nucleophiles: The primary site for nucleophilic attack is the carbonyl carbon of the carbamate group. organic-chemistry.orgchemistryviews.org This is the basis for the hydrolysis mechanism discussed earlier. Stronger nucleophiles than water or hydroxide, such as amines or alkoxides, can also attack this position, leading to transesterification or the formation of ureas. For instance, reaction with a primary amine could yield an N,N'-disubstituted urea (B33335). The pentyl group could, in principle, be subject to nucleophilic substitution (SN2), but this would require a very strong nucleophile and harsh conditions, and is a less favorable pathway compared to attack at the carbonyl carbon.

Photochemical Transformations and Photostability

N-aryl carbamates are known to undergo photochemical transformations upon exposure to UV radiation. tandfonline.com The most common reaction is the photo-Fries rearrangement. nih.govjst.go.jpwikipedia.org This reaction proceeds via homolytic cleavage of the aryl-oxygen bond, generating a radical pair consisting of a 2-methoxyphenoxy radical and a pentylaminocarbonyl radical, held within a solvent cage.

These radicals can then recombine in several ways:

Recombination at the ortho or para positions of the phenyl ring relative to the hydroxyl group, followed by tautomerization, leads to the formation of hydroxy-substituted benzamides.

The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 2-methoxyphenol and pentyl isocyanate (which would then likely hydrolyze or polymerize).

Reversion to the starting material.

Therefore, the irradiation of this compound would be expected to yield a mixture of products, including 2-hydroxy- and 4-hydroxy-N-(pentyl)benzamides and 2-methoxyphenol. tandfonline.comnih.gov The photostability of the compound is therefore limited, particularly in solutions exposed to sunlight or other UV sources. The exact product distribution and quantum yield would depend on factors such as the solvent and the wavelength of irradiation. udg.edu

Derivatization Reactions of the Carbamate and Phenyl Moieties

The functional groups in this compound allow for a variety of derivatization reactions, which are often employed for analytical purposes. researchgate.netnih.govnih.gov

Carbamate Moiety Derivatization:

Acylation/Anhydride (B1165640) Reaction: The N-H proton can be replaced by an acyl group. Reaction with an anhydride, such as heptafluorobutyric anhydride (HFBA), is a common method to create a more volatile and easily detectable derivative for gas chromatography (GC) analysis. researchgate.netnih.gov

Reaction with Xanthydrol: Carbamates can be derivatized with xanthydrol in the presence of acid to form stable xanthyl derivatives, which can be analyzed by GC-MS. nih.gov

Phenyl Moiety Derivatization:

As discussed in the reactivity with electrophiles, the activated phenyl ring can undergo various substitution reactions to introduce new functional groups. This could be used to attach labels or modify the compound's properties.

Derivatization via Cleavage:

The compound can first be cleaved (e.g., by hydrolysis or thermal decomposition) to 2-methoxyaniline. This resulting primary aromatic amine is then readily derivatized for analysis. Common derivatization agents for amines include trifluoroacetic anhydride (TFAA) or other acylating agents, which produce stable amides. nih.govresearchgate.net

Functionalization of the Pentyl Chain

The aliphatic pentyl chain of this compound offers several sites for functionalization, primarily through reactions involving C-H bond activation. The reactivity of these C-H bonds is generally low, often requiring radical initiators or transition metal catalysis.

Research into the functionalization of unactivated alkyl chains has identified several potential pathways. nih.gov These reactions typically proceed through radical intermediates, where a hydrogen atom is abstracted from the alkyl chain, followed by reaction with another species. The position of functionalization is often determined by the stability of the resulting radical and steric factors.

Table 1: Predicted Outcomes of Pentyl Chain Functionalization

Reaction TypeReagentsProbable Site of FunctionalizationPredicted Product(s)
Radical HalogenationN-Bromosuccinimide (NBS), AIBNSecondary carbons (C2, C3, C4)Mixture of brominated pentyl isomers
OxidationKMnO4, heatTerminal methyl group and secondary carbonsMixture of carboxylic acids and ketones
NitrationFuming HNO3Not a standard reaction for alkanesLow yield, mixture of nitroalkanes and oxidation products

AIBN: Azobisisobutyronitrile

Detailed research findings indicate that the selective functionalization of a specific carbon atom within the pentyl chain is challenging. Radical halogenation, for instance, would likely yield a mixture of products due to the similar reactivity of the secondary hydrogens. More advanced catalytic systems, potentially involving directed C-H activation, would be necessary to achieve high regioselectivity.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methoxy group (-OCH3) and the carbamate group (-NHC(O)Opentyl). Both are ortho-, para-directing groups. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.commasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. byjus.commasterorganicchemistry.com

The positions on the aromatic ring are numbered starting from the carbon bearing the carbamate group as C1. Therefore, the methoxy group is at C2. The available positions for substitution are C3, C4, C5, and C6. The directing effects of the existing substituents are as follows:

Carbamate group (at C1): Directs incoming electrophiles to the ortho (C6) and para (C4) positions.

Methoxy group (at C2): Directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The interplay of these directing effects determines the regiochemical outcome of the substitution. The steric hindrance from the bulky pentylcarbamate group may influence the accessibility of the C6 position. The C4 position is strongly activated by the para-directing effect of the carbamate and the meta-directing effect of the methoxy group. The C5 position is activated by the para-directing effect of the methoxy group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionElectrophileReagentsPredicted Major Product(s)
NitrationNO2+HNO3, H2SO4Pentyl (4-nitro-2-methoxyphenyl)carbamate and Pentyl (5-nitro-2-methoxyphenyl)carbamate
BrominationBr+Br2, FeBr3Pentyl (4-bromo-2-methoxyphenyl)carbamate
Friedel-Crafts AcylationR-C=O+CH3COCl, AlCl3Pentyl (4-acetyl-2-methoxyphenyl)carbamate
SulfonationSO3Fuming H2SO4Pentyl (4-sulfo-2-methoxyphenyl)carbamate

Research on related systems suggests that the position para to the stronger activating group often dominates. In this case, both groups are strong activators, leading to potential mixtures of products. The reaction conditions can sometimes be tuned to favor one isomer over another. For example, directed ortho-metalation, a technique where a metalating agent like an alkyllithium is directed by a functional group, could potentially be used to selectively functionalize the C6 position. acs.orgnih.gov

Modifications of the Carbamate Nitrogen

The nitrogen atom of the carbamate group possesses a lone pair of electrons and a hydrogen atom, allowing for several types of chemical modifications. The reactivity of the N-H bond is central to these transformations.

Studies on similar carbamates have shown that the nitrogen can act as a nucleophile. acs.org For instance, it can be alkylated or acylated under appropriate basic conditions. The basic hydrolysis of carbamates can proceed via different mechanisms depending on the substitution of the nitrogen atom. nih.gov For primary carbamates, an E1cb-type mechanism involving the formation of an isocyanate intermediate is possible under strong basic conditions. acs.orgnih.gov

Table 3: Potential Modifications at the Carbamate Nitrogen

Reaction TypeReagentsIntermediate/MechanismProduct Type
N-AlkylationNaH, then R-XDeprotonation followed by SN2N-Alkyl-N-(2-methoxyphenyl)carbamate
N-AcylationPyridine, Acyl ChlorideNucleophilic acyl substitutionN-Acyl-N-(2-methoxyphenyl)carbamate
Reaction with IsocyanatesHeat or catalystNucleophilic addition to isocyanateN-substituted urea derivative
Hydrolysis (basic)Strong base (e.g., KOH)E1cb-type mechanism via isocyanate2-Methoxyaniline

The transformation of the carbamate into a urea derivative by reaction with an amine is another potential modification. This reaction is often driven by the greater stability of the urea linkage. The chemoselectivity of such reactions can be high, with primary amines reacting preferentially. nih.gov

Exploration of Biological Interactions and Biochemical Mechanisms in Vitro Focus

In Vitro Enzyme Inhibition Studies (General, non-clinical applications)

Carbamates are a well-established class of compounds known for their ability to act as inhibitors of various enzymes, particularly hydrolases. Their mechanism of action typically involves the covalent modification of a nucleophilic residue, most commonly a serine, in the enzyme's active site. This process, known as carbamylation, results in a temporarily inactivated enzyme. The stability of the carbamylated enzyme determines the duration of inhibition, which can range from readily reversible to pseudo-irreversible. researchgate.netresearchgate.net

Pentyl (2-methoxyphenyl)carbamate belongs to the family of carbamates, which are recognized as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comgoogle.com These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibitory mechanism of carbamates is analogous to the natural substrate, acetylcholine. The carbamate (B1207046) inhibitor forms a reversible complex with the enzyme, followed by the carbamylation of the active site serine residue. researchgate.netmdpi.com This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, leading to a temporary block of the enzyme's activity. mdpi.commdpi.com

The structural features of this compound—specifically the ortho-methoxy substituent on the phenyl ring—are significant for its interaction with cholinesterases. Research on ortho-substituted phenyl N-butyl carbamates has shown that electron-donating substituents, such as a methoxy (B1213986) group, can accelerate the inhibition of BChE through polar effects. nih.gov This suggests that the 2-methoxy group in this compound could contribute to a preferential or more rapid inhibition of BChE compared to AChE. nih.gov

In studies of related compounds, the introduction of a 2-methoxyphenyl group has shown varied effects. For instance, in one series of potential cholinesterase inhibitors, replacing a phenyl ring with a 2-methoxyphenyl group reduced the inhibitory potency against AChE from Electrophorus electricus. acs.org Conversely, a different study on benzyl (B1604629) carbamate derivatives found that a benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate was the most potent BChE inhibitor in its series, with an IC₅₀ value of 22.23 µM and a selectivity index of 2.26 for BChE over AChE. mdpi.com

Table 1: In Vitro Cholinesterase Inhibition by a Structurally Related Carbamate

Data sourced from a study on benzyl carbamate derivatives, highlighting the potent and selective BChE inhibition of a compound containing the (2-methoxyphenyl)carbamoyl moiety. mdpi.com

The inhibitory activity of carbamates extends beyond cholinesterases to the broader superfamily of serine hydrolases. nih.gov This enzyme class constitutes about 1% of all proteins in eukaryotes and plays critical roles in various physiological processes. nih.gov The carbamate functional group is considered a "privileged" scaffold for designing inhibitors that covalently react with the conserved serine nucleophile within the active site of these enzymes. nih.govnih.gov Investigations into the proteome-wide reactivity of various carbamates have demonstrated that many can act as potent and selective inhibitors of serine hydrolases. nih.gov

Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase, is another significant target for carbamate inhibitors. core.ac.ukgoogle.com FAAH is responsible for the degradation of endocannabinoids like N-arachidonoylethanolamide (anandamide). Inhibition of FAAH by carbamates leads to increased levels of endogenous fatty acid amides. google.com Numerous studies have focused on developing carbamate-based inhibitors for FAAH. core.ac.uk The general mechanism involves the carbamoylation of the active site serine, similar to the inhibition of cholinesterases. acs.org

Ligand-Receptor Binding Studies (Excluding clinical relevance)

While the primary known biological targets for many carbamates are enzymes within the serine hydrolase family, comprehensive screening can reveal interactions with other protein classes, including receptors. Ligand-receptor binding studies, typically performed using radiolabeled ligands in competitive binding assays, are essential for determining the affinity and selectivity of a compound for a specific receptor. nih.gov These assays measure the concentration of a test compound required to displace a known radioligand from its receptor, yielding an inhibitory constant (Kᵢ) that reflects binding affinity. nih.gov

For this compound specifically, detailed in vitro ligand-receptor binding data across a wide range of non-enzyme targets are not extensively documented in publicly available scientific literature. While other molecules containing carbamate or 2-methoxyphenyl moieties have been evaluated for receptor binding activity, such as at cannabinoid receptors acs.org, direct evidence for the binding of this compound to specific non-cholinergic receptors remains to be established.

Structure-Activity Relationship (SAR) Investigations through Analog Synthesis (Limited to in vitro observable effects)

The biological activity of a carbamate inhibitor is highly dependent on its structure, including the nature of the alcohol leaving group (the pentyl group in this case) and the carbamylating moiety (the 2-methoxyphenyl group). Structure-activity relationship (SAR) studies, which involve the systematic modification of a lead compound's structure, are crucial for optimizing potency and selectivity.

The length and structure of the alkyl chain play a critical role in determining the inhibitory potency of enzyme inhibitors. This is often due to the chain's interaction with hydrophobic pockets or channels within or near the enzyme's active site.

A clear example of the importance of alkyl chain length is demonstrated in a study of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates as FAAH inhibitors. acs.org In this series, the length of the alkyl chain connecting the indole (B1671886) ring to the carbamate nitrogen was systematically varied from four to eight carbons. The results showed a distinct relationship between chain length and inhibitory potency. The compounds with a pentyl (five-carbon) or heptyl (seven-carbon) chain exhibited the most potent FAAH inhibition. acs.org Shortening the chain to four carbons or lengthening it to six or eight carbons led to a significant decrease in activity, indicating an optimal fit for a five- or seven-carbon linker within the enzyme's binding site. acs.org

Table 2: Effect of Alkyl Chain Length on In Vitro FAAH Inhibition for Phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates

Data adapted from a study on structurally related carbamate inhibitors of FAAH, demonstrating that a pentyl alkyl chain provides optimal potency. acs.org

This trend underscores the sensitivity of enzyme-inhibitor interactions to the length of the alkyl substituent. While this data is for a different series of carbamates, it strongly suggests that the pentyl chain in this compound is a critical determinant of its potential inhibitory activity, likely providing a favorable hydrophobic interaction that enhances binding affinity to target enzymes like FAAH or cholinesterases.

Substituent Effects on the Methoxy Phenyl Ring

In a series of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, the nature and position of substituents on the phenyl ring were shown to be critical for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was identified as a potent BChE inhibitor. mdpi.com The presence of the methoxy group at the ortho position of the phenyl ring appears to be a key determinant for this activity. When the methoxy group was replaced with a trifluoromethoxy group, as in benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate, the compound exhibited preferential inhibition of AChE. mdpi.com This highlights the profound impact of the electronic nature of the substituent; the electron-donating methoxy group favors BChE inhibition, while the electron-withdrawing trifluoromethoxy group shifts selectivity towards AChE.

Further illustrating the importance of the substituent, a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrated that a para-methoxy group on the phenyl ring enhanced antiproliferative activity compared to other substituents. nih.gov The replacement of the methoxy group with a trifluoromethoxy or a 3,4,5-trimethoxy substitution on the phenyl ring resulted in a complete loss of cytotoxic activity. nih.gov This suggests that a single, appropriately positioned electron-donating group is optimal for the observed biological effect in that particular scaffold.

The following table summarizes the inhibitory concentrations (IC50) of selected carbamate derivatives, illustrating the effect of substituents on the phenyl ring on cholinesterase inhibition. mdpi.com

Compound NameR-Group on Phenyl RingAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) for BChE
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate2-OCH3>5022.23>2.26
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate2-OCF336.05>50<0.72
Benzyl{3-hydroxy-4-[(2-fluorophenyl)carbamoyl]phenyl}-carbamate2-F>50>50-
Benzyl{3-hydroxy-4-[(4-fluorophenyl)carbamoyl]phenyl}-carbamate4-F>50>50-

Interactive Data Table

Compound NameR-Group on Phenyl RingAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) for BChE
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate2-OCH3&gt;5022.23&gt;2.26
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl]phenyl)carbamate2-OCF336.05&gt;50&lt;0.72
Benzyl{3-hydroxy-4-[(2-fluorophenyl)carbamoyl]phenyl}-carbamate2-F&gt;50&gt;50-
Benzyl{3-hydroxy-4-[(4-fluorophenyl)carbamoyl]phenyl}-carbamate4-F&gt;50&gt;50-

Biochemical Pathway Perturbation Studies (Excluding human/animal cell lines or clinical outcomes)

While specific studies detailing the perturbation of biochemical pathways by this compound are not available, research on structurally related carbamates provides insights into their potential effects on enzymatic pathways. Carbamates are well-documented inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. google.com This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, thereby potentiating cholinergic neurotransmission.

The inhibitory action of carbamates on cholinesterases is a prime example of biochemical pathway perturbation. For instance, compounds like rivastigmine (B141) and physostigmine, which share the carbamate functional group, are known to block the active site of acetylcholinesterase. google.com This blockage disrupts the normal catalytic cycle of the enzyme, leading to a downstream effect on acetylcholine levels.

In the context of other enzymatic pathways, certain carbamate derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH by carbamate compounds leads to an increase in the levels of endocannabinoids, which can then modulate various physiological processes. nih.gov A study on carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones identified several compounds that potently inhibited FAAH with IC50 values in the nanomolar range. nih.gov This demonstrates that the carbamate moiety can be a key pharmacophore for targeting and perturbing the endocannabinoid system.

Mode of Action Elucidation at the Molecular Level (In Vitro)

The mode of action of carbamates at the molecular level often involves the covalent modification of serine hydrolases. In the case of cholinesterase inhibition, the carbamate moiety acts as a "pseudo-substrate" for the enzyme. The carbonyl carbon of the carbamate is attacked by the serine residue in the active site of the enzyme, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This slow decarbamoylation effectively inactivates the enzyme for a prolonged period.

Molecular docking studies on a series of benzyl{3-hydroxy-4-[(aryl)carbamoyl]phenyl}-carbamates have provided a more detailed picture of the binding interactions within the active site of cholinesterases. For the most potent BChE inhibitor, benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate, the interactions were found to be predominantly hydrophobic with amino acid residues such as Gln119, Asp70, Pro285, Thr120, and Trp82. mdpi.com Additionally, a hydrogen bond was observed between the carbamate and the Thr120 residue, and π-stacking interactions were identified with the Trp82 residue of chain A. mdpi.com These multiple points of contact contribute to the stable binding and potent inhibition of the enzyme.

The table below details the key molecular interactions observed in docking studies of a potent BChE inhibitor. mdpi.com

Interaction TypeInteracting Amino Acid Residues
Hydrophobic InteractionsGln119, Asp70, Pro285, Thr120, Trp82
Hydrogen Bond (HB)-donorThr120
π-stacking InteractionsTrp82 (chain A)

Interactive Data Table

Interaction TypeInteracting Amino Acid Residues
Hydrophobic InteractionsGln119, Asp70, Pro285, Thr120, Trp82
Hydrogen Bond (HB)-donorThr120
π-stacking InteractionsTrp82 (chain A)

This well-established mechanism of action for carbamates as serine hydrolase inhibitors provides a strong basis for understanding the potential molecular interactions of this compound.

Advanced Applications and Utilization in Chemical Synthesis

Pentyl (2-methoxyphenyl)carbamate as a Synthetic Intermediate

This compound belongs to the carbamate (B1207046) class of organic compounds, which are esters of carbamic acid. The versatile chemistry of the carbamate functional group allows this compound to serve as a valuable intermediate in various organic syntheses. Its structural features—a reactive carbamate linkage, a sterically accessible pentyl ester group, and an electronically modified phenyl ring—provide multiple avenues for chemical transformation.

Precursor to Amines and Ureas

The carbamate group is well-established as a stable, crystalline derivative of amines, making it an effective precursor for the controlled release or synthesis of primary and secondary amines. The conversion of a carbamate back to the parent amine is a fundamental transformation in organic chemistry.

Hydrolysis to Amines: this compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxyaniline (o-anisidine), pentan-1-ol, and carbon dioxide. This reaction effectively deprotects the amine, making the carbamate a useful intermediate for storing or transporting the more volatile or reactive 2-methoxyaniline. The general mechanism for the acid-catalyzed hydrolysis of a carbamate involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent collapse of the tetrahedral intermediate to release the amine, alcohol, and carbon dioxide.

Conversion to Ureas: A more advanced application is the direct conversion of carbamates into substituted ureas. Traditional urea (B33335) synthesis often involves handling sensitive reagents like isocyanates. However, modern methods allow for the transformation of carbamates into ureas using reagents like aluminum amides. For instance, reacting a carbamate with an amine in the presence of trimethylaluminum (B3029685) can yield a substituted urea directly. This method avoids the need to generate an isocyanate intermediate from the parent amine. In the case of this compound, reaction with a primary or secondary amine (R¹R²NH) and an aluminum amide reagent could theoretically produce N-(2-methoxyphenyl)-N',N'-dialkyl/aryl ureas. This transformation is particularly valuable for creating libraries of complex urea derivatives.

Table 1: Potential Transformations of this compound

Starting MaterialReagents & ConditionsProduct TypeSpecific Product Example
This compoundH₃O⁺ or OH⁻, HeatAmine2-Methoxyaniline
This compoundR¹R²NH, Al(CH₃)₃, TolueneSubstituted Urea1-(2-methoxyphenyl)-3-(piperidin-1-yl)urea

Protecting Group Chemistry Applications

Protecting groups are crucial in multi-step organic synthesis to mask a reactive functional group and prevent it from interfering with reactions at other sites in the molecule. Carbamates are one of the most common and effective protecting groups for amines. wikipedia.org

This compound can be viewed as 2-methoxyaniline protected by a pentyloxycarbonyl group. The stability and cleavage of this protecting group are influenced by its electronic and steric properties.

Stability: Carbamates are generally robust and stable to a wide range of reaction conditions, which is a desirable trait for a protecting group. bohrium.com

Cleavage: The method for removing the protecting group (deprotection) is critical. While simple alkyl carbamates can be cleaved by strong acid and heat, the presence of the 2-methoxyphenyl group offers potential for more specific cleavage methods. chemrxiv.org For example, methoxy-substituted aromatic groups, such as the p-methoxybenzyl (PMB) group, can often be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The ortho-methoxy group in this compound might allow for similar oxidative cleavage, providing an orthogonal deprotection strategy to standard acid- or base-labile protecting groups like Boc or Fmoc, respectively. nih.gov The rate of decomposition of aryl carbamates is influenced by the electronic nature of the substituent on the aromatic ring. cdnsciencepub.com

Material Science Applications (Hypothetical, non-biological)

While specific research on this compound in material science is not widely documented, its structural components suggest potential applications in polymer chemistry and liquid crystal research based on the known properties of related compounds.

Polymer Chemistry Monomers or Additives

The carbamate linkage is the defining feature of polyurethanes, a highly versatile class of polymers. wikipedia.org The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols.

Monomer Precursor: Hypothetically, this compound could be a precursor to a specialized isocyanate monomer. Through chemical modification, the pentyl group could be replaced with a second functional group, and the protected amine could be converted to an isocyanate. The resulting molecule could then be polymerized.

Polymer Additive: The compound could potentially act as an additive in polymer formulations. Its molecular structure, containing both a flexible alkyl chain (pentyl) and a rigid aromatic ring, might allow it to function as a plasticizer, improving the flexibility and processability of a polymer matrix. Furthermore, the methoxy-substituted aromatic ring could impart specific properties, such as altering the refractive index or providing UV stability to the polymer. Recent research has highlighted carbamates as a backbone for creating sequence-defined, abiotic polymers, suggesting that monomers with this linkage are of growing interest for designing new functional materials. chemrxiv.orgnih.govacs.org

Liquid Crystal Research

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecules often have an anisotropic, or rod-like, shape.

Molecular Shape: this compound possesses features conducive to liquid crystalline behavior. It has a rigid core (the 2-methoxyphenyl carbamate unit) and a flexible tail (the pentyl chain). This combination of a rigid core and a flexible chain is a common motif in calamitic (rod-shaped) liquid crystals.

Influence of Substituents: The presence and position of substituents on the aromatic ring are known to significantly influence mesomorphic properties (the temperature range over which liquid crystal phases exist). The ortho-methoxy group on the phenyl ring would affect the molecule's polarity, steric profile, and intermolecular interactions, which are critical factors in the formation and stability of liquid crystal phases like the nematic or smectic phases. tandfonline.comtandfonline.com Research on related methoxyphenyl derivatives and carbamate-based compounds shows that they can indeed form liquid crystal phases. bohrium.comresearchgate.net For instance, compounds containing methoxyphenyl groups are used as intermediates in the synthesis of liquid crystals. nih.gov Therefore, it is plausible that this compound or its derivatives could be investigated for liquid crystal applications.

Role in Analytical Chemistry (e.g., as a Standard)

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. A reference standard is a highly purified compound with well-characterized properties.

This compound is available from commercial suppliers who provide associated analytical data, such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com This availability and characterization indicate its use as an analytical standard.

Chromatographic Standard: In techniques like HPLC or Gas Chromatography (GC), it could be used as a reference compound to calibrate instruments, determine retention times for qualitative analysis, or as an internal or external standard for quantitative analysis of related carbamate compounds.

Mass Spectrometry: Derivatization of alcohols or amines into carbamates is a known technique to improve their analysis by mass spectrometry. americanlaboratory.com As a stable, characterized carbamate, this compound could serve as a model compound for developing such analytical methods or as a standard in metabolomics or environmental screening for carbamate-containing molecules.

Table 2: Analytical Data and Their Applications

Analytical TechniqueInformation ProvidedApplication as a Standard
NMR (Nuclear Magnetic Resonance)Provides detailed information on molecular structure.Confirms the identity and purity of the compound.
HPLC (High-Performance Liquid Chromatography)Determines purity and retention time.Used for qualitative identification and quantitative measurement in mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry)Separates components and determines their mass-to-charge ratio.Enables sensitive detection and structural confirmation of the compound in complex matrices.

Based on a comprehensive search of available scientific and chemical literature, there is currently no specific research data or detailed findings concerning the potential of the chemical compound "this compound" within the field of agricultural chemistry from a mechanistic or biochemical perspective.

Extensive queries for this particular compound did not yield any studies detailing its interactions with biological targets in pests, plants, or fungi, such as specific enzyme inhibition or other biochemical modes of action relevant to agricultural applications.

While the broader class of chemicals known as carbamates has been extensively studied for its role in agriculture, particularly as insecticides that function through the inhibition of the acetylcholinesterase enzyme, this general mechanism cannot be specifically and accurately attributed to "this compound" without direct scientific evidence. ontosight.aiuu.nlorgsyn.orgresearchgate.netscielo.brwho.int The introduction of carbamate-based pesticides dates back to the 1950s, and they are known for the reversible inhibition of this crucial enzyme in the nervous system. who.int

However, due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with scientifically accurate and detailed research findings. No data tables or specific mechanistic insights for this compound can be provided at this time.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of carbamates has traditionally relied on methods that can be hazardous and inefficient. researchgate.net Future research into Pentyl (2-methoxyphenyl)carbamate should prioritize the development of novel, efficient, and sustainable synthetic routes. Key areas of investigation include:

Direct Carboxylation using CO2: The use of carbon dioxide as a C1 building block is a highly attractive green chemistry approach. nih.govacs.org Research could focus on optimizing the reaction of 2-methoxyaniline, pentanol (B124592), and CO2, potentially mediated by superbases or advanced catalytic systems. rsc.orghelsinki.firsc.org

Continuous Flow Synthesis: Continuous flow methodologies offer significant advantages over batch processes, including improved safety, efficiency, and scalability. nih.govacs.org Developing a continuous flow process for the synthesis of this compound could drastically reduce reaction times and improve yield. acs.org

Novel Catalytic Systems: The exploration of new catalysts could lead to milder and more selective reaction conditions. This includes the use of organocatalysts, metal-organic frameworks (MOFs), and enzyme-based biocatalysis. mdpi.comcgu-odisha.ac.in For instance, a basic resin/CO2 system has been shown to be effective for carbamate (B1207046) synthesis from amines and alcoholic tosylates. benthamdirect.com

Synthetic Route Potential Advantages Key Research Focus
Direct Carboxylation with CO2Utilizes a renewable feedstock, environmentally benign. acs.orgDevelopment of efficient catalysts, optimization of reaction conditions (pressure, temperature). nih.gov
Continuous Flow SynthesisEnhanced safety, improved heat and mass transfer, potential for automation. nih.govacs.orgReactor design, optimization of flow rates and residence times.
Novel Catalytic ApproachesHigh selectivity, mild reaction conditions, potential for asymmetric synthesis. mdpi.comcgu-odisha.ac.inCatalyst screening and design, understanding catalyst-substrate interactions.
Hofmann RearrangementGreen oxidation process from aromatic amides. mdpi.comOptimization of the one-pot, two-step process for this specific carbamate.

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research should aim to elucidate:

The Role of Intermediates: Identifying and characterizing key intermediates, such as isocyanates or activated carbonates, can provide valuable insights into the reaction pathway. mdpi.comrsc.org

Computational and Experimental Analysis: A combination of computational modeling and experimental studies, such as kinetic analysis and isotopic labeling, can be used to map the reaction energy profile and identify the rate-determining steps. rsc.orghelsinki.firsc.org For example, mechanistic studies on carbamate formation from CO2 and amines have highlighted the role of guanidine-CO2 adducts. rsc.orghelsinki.firsc.org

Influence of Substituents: A systematic study of how the electronic and steric properties of the 2-methoxy group and the pentyl chain influence the reaction kinetics and thermodynamics would be highly beneficial.

Mechanistic Question Investigative Approach Potential Impact
What is the precise role of the catalyst?In-situ spectroscopic monitoring (e.g., NMR, IR), computational modeling.Rational design of more efficient and selective catalysts.
What are the key intermediates and transition states?Isolation and characterization of intermediates, kinetic isotope effect studies. rsc.orghelsinki.firsc.orgOptimization of reaction conditions to favor desired pathways and minimize side reactions.
How do the methoxy (B1213986) and pentyl groups influence reactivity?Hammett analysis, comparative kinetic studies with analogs.Predictive models for the synthesis of related carbamates.

Exploration of Undiscovered Biochemical Interactions (In Vitro)

The biochemical profile of this compound is currently unknown. In vitro screening is a critical first step in identifying any potential biological activity. Given that the carbamate moiety is a key structural feature in many bioactive compounds, including pharmaceuticals and agrochemicals, a systematic investigation is warranted. mdpi.comrsc.orgontosight.aiacs.org

Future research should involve screening this compound against a panel of biological targets, including:

Enzyme Inhibition Assays: Many carbamates are known enzyme inhibitors. ontosight.ai Key targets could include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases, as well as fatty acid amide hydrolase (FAAH). mdpi.comresearchgate.net

Receptor Binding Assays: The compound could be screened for its ability to bind to various receptors, such as those in the central nervous system.

Antimicrobial and Antifungal Activity: The N-aryl carbamate scaffold is present in some antifungal agents. mdpi.com Testing against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties. mdpi.comresearchgate.net

Potential Biological Target In Vitro Assay Rationale
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE)Ellman's assayCarbamate moiety is a known pharmacophore for cholinesterase inhibitors. mdpi.com
Fatty Acid Amide Hydrolase (FAAH)Radiometric or fluorescent substrate-based assaysO-aryl carbamates are a class of FAAH inhibitors. researchgate.net
Various KinasesKinase inhibition assaysCarbamates are present in some kinase inhibitors used in oncology.
Fungal and Bacterial StrainsMinimum Inhibitory Concentration (MIC) determinationN-aryl carbamates have shown antifungal activity. mdpi.commdpi.com

Design and Synthesis of Advanced Analogs

The synthesis of a library of advanced analogs of this compound is a logical step to explore structure-activity relationships (SAR) once initial biochemical activity is identified. tandfonline.comresearchgate.net This would involve systematic modifications to the core structure:

Variation of the Alkyl Chain: The pentyl group could be replaced with other alkyl or cycloalkyl groups of varying length and branching to probe the impact on lipophilicity and binding.

Modification of the Aromatic Ring: The position and nature of the substituent on the phenyl ring could be altered. For example, moving the methoxy group to the meta or para position, or replacing it with other electron-donating or electron-withdrawing groups.

Alterations to the Carbamate Linker: The carbamate linkage itself could be modified, for instance, by N-alkylation or by replacing it with a thiocarbamate or a reversed carbamate to investigate the importance of hydrogen bonding and electronic properties. rsc.org

Analog Type Structural Modification Purpose
Alkyl Chain AnalogsReplacement of the pentyl group with shorter/longer chains, branched isomers, or cyclic groups.To optimize lipophilicity and steric interactions with the target.
Aromatic Ring AnalogsAltering the position or identity of the methoxy substituent (e.g., -F, -Cl, -CF3).To probe electronic effects and potential new binding interactions.
Carbamate Linker AnalogsN-methylation, replacement with thiocarbamate or urea (B33335) moieties.To investigate the role of the N-H proton and the carbonyl oxygen in binding. rsc.org
Dipeptide-type AnalogsIncorporation into a dipeptide structure.To explore potential as protease inhibitors. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Future research on this compound should leverage emerging technologies to accelerate discovery and deepen understanding. veeprho.comiupac.orgsolubilityofthings.comdegruyter.com

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained to predict reaction outcomes, suggest optimal synthetic routes, and even predict potential biological activities based on the compound's structure. veeprho.comdegruyter.com

Automation and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of analogs for SAR studies. High-throughput screening can then be employed to quickly assess the biological activity of these compounds.

Advanced Analytical Techniques: Sophisticated analytical methods, such as 2D NMR, X-ray crystallography, and high-resolution mass spectrometry, are essential for unambiguous structure elucidation and characterization of the compound and its analogs. mdpi.com

Green Chemistry Metrics: The principles of green chemistry should be integrated into all aspects of research, from synthesis to analysis, to minimize the environmental impact. veeprho.comsolubilityofthings.com

Technology Application in Research Expected Outcome
AI and Machine LearningPrediction of reaction yields, retrosynthesis planning, virtual screening. veeprho.comdegruyter.comAccelerated discovery of efficient synthetic routes and potential biological targets.
Laboratory AutomationAutomated synthesis of analog libraries, high-throughput screening.Rapid generation of SAR data.
Advanced SpectroscopyDetailed structural characterization, study of intermolecular interactions.Unambiguous confirmation of structure and understanding of binding modes.
Flow ChemistryContinuous and scalable synthesis. cgu-odisha.ac.inSafer, more efficient, and environmentally friendly production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.